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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ME-143, a synthetic isoflavone

and potent inhibitor of the cancer-specific ecto-NOX disulfide-thiol exchanger 2 (ENOX2), in

various in vitro assays. The following information is intended to guide researchers in designing

and executing experiments to evaluate the efficacy and mechanism of action of ME-143 in

cancer cell lines.

Mechanism of Action
ME-143 (also known as NV-143) is a second-generation, tumor-specific NADH oxidase inhibitor

that targets ENOX2, a cell surface protein crucial for the growth of cancer cells.[1] By inhibiting

ENOX2, ME-143 disrupts two key enzymatic activities: hydroquinone/NADH oxidation and

protein disulfide-thiol interchange. This inhibition leads to an accumulation of NADH at the

plasma membrane, which in turn elevates ceramide levels and ultimately triggers caspase-3-

dependent apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor)

pathways.[2] Furthermore, the inhibition of ENOX2's disulfide-thiol interchange activity prevents

cancer cell enlargement, a critical step for cell cycle progression, leading to growth arrest.[1]

The apoptotic effects of similar isoflavones have been linked to the regulation of the Akt/c-

FLIP/XIAP signaling pathway.[1]
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The following table summarizes the effective concentrations of ME-143 in various in vitro

contexts, providing a starting point for experimental design.

Parameter Cell Line/System Concentration Reference

EC50 (Cell Growth

Inhibition)

Cultured Cancer Cells

(general)
20 - 50 nM [1]

EC50 (NADH

Oxidation Inhibition)
Recombinant ENOX2 ~50 nM [1]

EC50 (Dithiodipyridine

Cleavage)
HeLa Cells ~50 nM [1]

Kd (Binding Affinity) Recombinant ENOX2 40 - 50 nM [1]

Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by ME-143.
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Caption: ME-143 inhibits ENOX2, leading to apoptosis.

Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of ME-143.

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ME-143 on the metabolic activity of cancer cells,

which is an indicator of cell viability.

Experimental Workflow:
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1. Seed Cells
(e.g., 5,000 cells/well in 96-well plate)

2. Incubate Overnight
(37°C, 5% CO2)

3. Treat with ME-143
(e.g., 1 nM - 1 µM)

4. Incubate
(e.g., 72 hours)

5. Add MTT Reagent
(e.g., 10 µL of 5 mg/mL)

6. Incubate
(e.g., 4 hours)

7. Add Solubilization Solution
(e.g., 100 µL)

8. Incubate Overnight

9. Read Absorbance
(570 nm)

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Materials:

Cancer cell line of interest
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Complete cell culture medium

ME-143 stock solution (e.g., in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000

cells/well) in 100 µL of complete medium and incubate overnight.

Prepare serial dilutions of ME-143 in complete medium. A starting range of 1 nM to 1 µM is

recommended.

Remove the medium from the wells and add 100 µL of the ME-143 dilutions. Include a

vehicle control (medium with the same concentration of DMSO as the highest ME-143
concentration).

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well.

Incubate the plate overnight at 37°C in a humidified chamber.

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
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This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early

marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.

Experimental Workflow:

1. Seed Cells & Incubate

2. Treat with ME-143

3. Harvest Cells

4. Wash with PBS

5. Resuspend in Binding Buffer

6. Add Annexin V-FITC & PI

7. Incubate in the Dark

8. Analyze by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

Cancer cell line of interest
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Complete cell culture medium

ME-143 stock solution

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of ME-143 (e.g., 50 nM, 100 nM, 500 nM) and a

vehicle control for a specified time (e.g., 24 or 48 hours).

Harvest the cells, including both adherent and floating cells.

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis
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This protocol is for detecting changes in the protein expression levels of key components of the

ENOX2 signaling pathway following ME-143 treatment.

Experimental Workflow:

1. Cell Treatment with ME-143

2. Cell Lysis

3. Protein Quantification

4. SDS-PAGE

5. Protein Transfer to Membrane

6. Blocking

7. Primary Antibody Incubation
(e.g., anti-ENOX2, anti-Akt, anti-c-FLIP, anti-XIAP, anti-Caspase-3)

8. Secondary Antibody Incubation

9. Detection

Click to download full resolution via product page

Caption: Workflow for Western blot analysis.
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Materials:

Cancer cell line of interest

Complete cell culture medium

ME-143 stock solution

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against ENOX2, Akt, p-Akt, c-FLIP, XIAP, cleaved Caspase-3, and a

loading control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with ME-143 at desired concentrations and for a specific duration.

Lyse the cells using an appropriate lysis buffer containing protease and phosphatase

inhibitors.

Determine the protein concentration of each lysate using a protein assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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